4-Iodo-2-nitrobenzoic acid
Overview
Description
4-Iodo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by iodine and nitro groups, respectively
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
The nitro group (−no2) in the compound is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence its interaction with biological targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions due to their high reactivity
Pharmacokinetics
The polar character of the nitro group in the compound could influence its solubility and hence its bioavailability .
Result of Action
Nitro compounds are known to be highly reactive, which could result in various biological effects .
Action Environment
The action of 4-Iodo-2-nitrobenzoic acid could be influenced by various environmental factors. For instance, the reactivity of nitro compounds can be affected by the pH and temperature of the environment . Additionally, the compound’s stability could be influenced by light and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-nitrobenzoic acid typically involves the nitration of 4-iodobenzoic acid. The process can be summarized as follows:
Nitration Reaction: 4-Iodobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the benzene ring.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied to this compound.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: The major product is 4-Iodo-2-aminobenzoic acid.
Oxidation: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3-nitrobenzoic acid
- 2-Iodo-4-nitrobenzoic acid
- 4-Nitrobenzoic acid
Uniqueness
4-Iodo-2-nitrobenzoic acid is unique due to the specific positioning of the iodine and nitro groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other nitrobenzoic acid derivatives.
Properties
IUPAC Name |
4-iodo-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBFYNYRKIUGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596479 | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116529-62-5 | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116529-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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